7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one
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Overview
Description
7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazino group: This step involves the reaction of the chromen-2-one core with a piperazine derivative, often under reflux conditions.
Attachment of the benzodioxol group: This is typically done through a nucleophilic substitution reaction, where the benzodioxol group is introduced to the piperazine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Scavenging free radicals: Reducing oxidative stress and protecting cells from damage.
Inhibiting inflammatory pathways: Reducing the production of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazino]carbonyl}-6,7-dimethoxy-2H-chromen-2-one: Shares a similar core structure but differs in the substitution pattern.
4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid: Contains the benzodioxol group but has a different overall structure.
Uniqueness
7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H26N2O6 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
7-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy]-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C25H26N2O6/c1-16-11-24(29)33-25-17(2)20(6-4-19(16)25)30-14-23(28)27-9-7-26(8-10-27)13-18-3-5-21-22(12-18)32-15-31-21/h3-6,11-12H,7-10,13-15H2,1-2H3 |
InChI Key |
DUYHPFIIHXCLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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